molecular formula C22H22O3S B14353515 Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol CAS No. 90618-72-7

Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol

Cat. No.: B14353515
CAS No.: 90618-72-7
M. Wt: 366.5 g/mol
InChI Key: LKNPXTVMDSSHAM-UHFFFAOYSA-N
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Description

Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol is an organic compound that combines the properties of benzoic acid and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of benzoic acid with 2-(2-phenylsulfanylethyl)phenylmethanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as reflux, vacuum filtration, and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Phenylmethanol: An aromatic alcohol used in perfumes and as a solvent.

    Benzyl Alcohol: A related compound with similar uses in the chemical and pharmaceutical industries.

Uniqueness

Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

90618-72-7

Molecular Formula

C22H22O3S

Molecular Weight

366.5 g/mol

IUPAC Name

benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol

InChI

InChI=1S/C15H16OS.C7H6O2/c16-12-14-7-5-4-6-13(14)10-11-17-15-8-2-1-3-9-15;8-7(9)6-4-2-1-3-5-6/h1-9,16H,10-12H2;1-5H,(H,8,9)

InChI Key

LKNPXTVMDSSHAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)SCCC2=CC=CC=C2CO

Origin of Product

United States

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